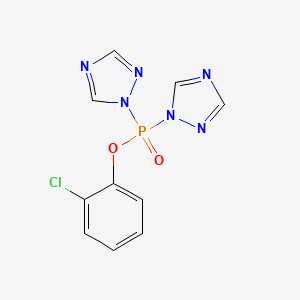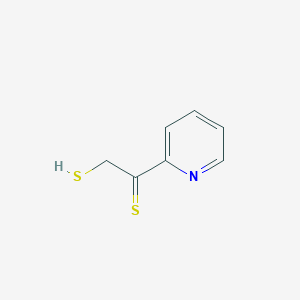
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is an organic compound that features a pyridine ring attached to a thione group via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione typically involves the reaction of 2-mercaptopyridine with an appropriate electrophile. One common method is the reaction of 2-mercaptopyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Pyridin-2-yl)-2-sulfanylethane-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are known for their medicinal properties.
Pyridin-2-ylpyrimidines: These compounds have a pyridine ring fused with a pyrimidine ring and exhibit diverse biological activities.
Uniqueness: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is unique due to its specific combination of a pyridine ring and a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiols and interact with nucleic acids sets it apart from other similar compounds .
Propriétés
Numéro CAS |
65384-65-8 |
|---|---|
Formule moléculaire |
C7H7NS2 |
Poids moléculaire |
169.3 g/mol |
Nom IUPAC |
1-pyridin-2-yl-2-sulfanylethanethione |
InChI |
InChI=1S/C7H7NS2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2 |
Clé InChI |
HHKMGGOPIFTYRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=S)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


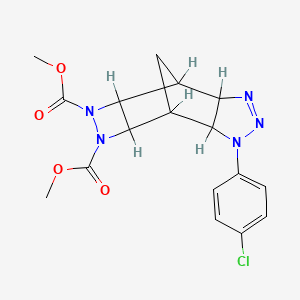
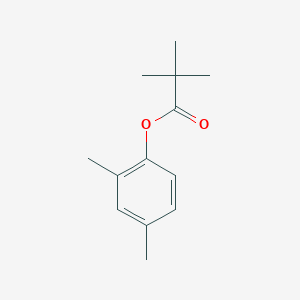
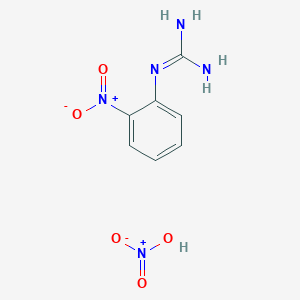

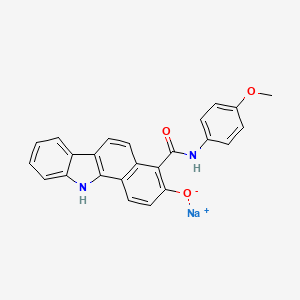
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
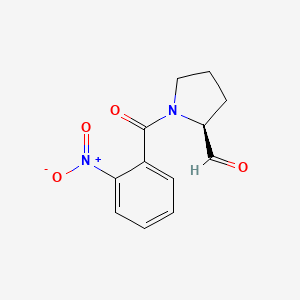
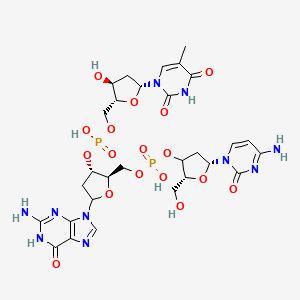
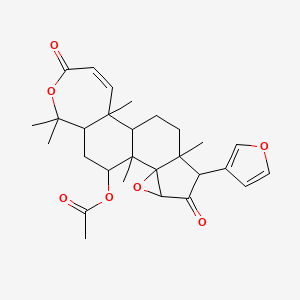

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
